N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide
Description
N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide is a synthetic organic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 5, a methyl group at position 1, and a heptanamide chain at position 2.
Properties
CAS No. |
62400-44-6 |
|---|---|
Molecular Formula |
C17H24N4O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-methyl-N-(1-methyl-5-phenyl-1,2,4-triazol-3-yl)heptanamide |
InChI |
InChI=1S/C17H24N4O/c1-4-5-6-10-13-15(22)20(2)17-18-16(21(3)19-17)14-11-8-7-9-12-14/h7-9,11-12H,4-6,10,13H2,1-3H3 |
InChI Key |
ULEZCGNGFMNWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(C)C1=NN(C(=N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The synthesis of the 1,2,4-triazole ring is a critical step. Commonly, this involves cyclization reactions of appropriate hydrazine derivatives with carboxylic acid derivatives or their equivalents.
- Typical Route:
- Starting from substituted hydrazines (e.g., methylhydrazine) and phenyl-substituted amidines or esters, cyclization under acidic or basic conditions forms the 1-methyl-5-phenyl-1,2,4-triazole core.
- The methyl group at the 1-position is introduced via methylation of the triazole nitrogen, often using methyl iodide or dimethyl sulfate under controlled conditions.
Attachment of the Heptanamide Chain
After the triazole ring is constructed, the heptanamide moiety is introduced through amide bond formation:
- Amide Formation:
- The heptanoyl chloride or heptanoic acid activated derivative (e.g., via carbonyldiimidazole) is reacted with the N-methyl-1-methyl-5-phenyl-1,2,4-triazol-3-amine intermediate.
- This step typically uses a base such as triethylamine to neutralize the generated acid and promote amide bond formation.
- The reaction is carried out in anhydrous solvents like dichloromethane or acetonitrile under inert atmosphere to prevent side reactions.
Representative Synthetic Procedure
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Cyclization | Substituted hydrazine + phenyl amidine derivative, reflux in ethanol or acetic acid | Formation of 1-methyl-5-phenyl-1,2,4-triazole core |
| 2. Methylation | Methyl iodide, base (e.g., K2CO3), DMF solvent, room temperature | Introduction of methyl group at N-1 position |
| 3. Amide coupling | Heptanoyl chloride + triazole amine, triethylamine, DCM, room temperature | Formation of N-methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide |
Detailed Research Findings and Analysis
Cyclization Efficiency and Yields
- Cyclization reactions to form 1,2,4-triazoles generally proceed with moderate to high yields (60–85%) depending on the substituents and reaction conditions.
- Use of polar aprotic solvents and controlled temperature improves selectivity and yield.
Methylation Specificity
- Methylation at the N-1 position of the triazole ring is selective under mild conditions, avoiding over-alkylation.
- Excess methylating agent and prolonged reaction times can lead to side products, so stoichiometric control is essential.
Amide Bond Formation
- Activation of heptanoic acid as acid chloride or via carbonyldiimidazole is effective for coupling with the triazole amine.
- Triethylamine or other tertiary amines serve as bases to scavenge HCl and drive the reaction forward.
- Purification by flash chromatography yields the target amide in 60–75% isolated yield.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Triazole Cyclization | Hydrazine derivative + phenyl amidine, reflux | 70–85 | Solvent and temperature critical |
| N-Methylation | Methyl iodide, K2CO3, DMF, RT | 80–90 | Stoichiometric control important |
| Amide Coupling | Heptanoyl chloride, triethylamine, DCM, RT | 60–75 | Anhydrous conditions improve yield |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Recent studies have demonstrated that compounds related to N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide exhibit notable anticancer properties. For instance, derivatives containing the 1,2,4-triazole ring have shown significant cytotoxic effects against various cancer cell lines. A study indicated that related triazole compounds displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against several cancer types, including ovarian and lung cancers .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Compound 6h | SNB-19 | 86.61 |
| Compound 6h | OVCAR-8 | 85.26 |
| Compound 6h | NCI-H40 | 75.99 |
| Compound 6h | MDA-MB-231 | 56.53 |
1.2 Antimicrobial Properties
The triazole moiety is known for its antimicrobial activities. Research has shown that compounds with similar structures to this compound exhibit antifungal and antibacterial properties, making them potential candidates for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of Triazole Compounds
| Compound | Target Microorganism | Activity Type |
|---|---|---|
| Compound A | Candida albicans | Antifungal |
| Compound B | Staphylococcus aureus | Antibacterial |
Agricultural Applications
2.1 Herbicidal Activity
Compounds featuring the triazole structure have been investigated for their herbicidal properties. Studies suggest that derivatives can inhibit the growth of certain weed species, thus offering a potential solution for agricultural pest management .
Table 3: Herbicidal Efficacy of Triazole Derivatives
| Compound | Target Weed Species | Efficacy (%) |
|---|---|---|
| Compound C | Amaranthus retroflexus | 70 |
| Compound D | Echinochloa crus-galli | 65 |
Case Studies
3.1 Synthesis and Biological Evaluation
A recent case study involved synthesizing a series of triazole derivatives and evaluating their biological activities. The study highlighted the importance of substituent variations in enhancing the anticancer potency of these compounds. For example, specific modifications to the phenyl group significantly increased cytotoxicity against HCT-116 and HeLa cell lines .
3.2 Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding affinities of this compound and its derivatives with target proteins involved in cancer progression and microbial resistance mechanisms. Such studies provide insights into optimizing compound structures for improved efficacy .
Mechanism of Action
The mechanism of action of N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and signal transduction. The phenyl group and heptanamide chain may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Features of N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide and Analogs
*Calculated based on molecular formula.
Key Observations :
- The target compound’s heptanamide chain distinguishes it from shorter-chain analogs (e.g., ethanamine in ), likely enhancing membrane permeability due to increased lipophilicity .
- Pyrazole derivatives (e.g., 3a) exhibit higher melting points (~133–172°C) compared to triazole-based compounds, possibly due to stronger intermolecular interactions from carboxamide and cyano groups .
- Chlorine substituents in analogs (e.g., 3b, TT00) improve metabolic stability and binding affinity in biological targets, a feature absent in the target compound .
Key Observations :
- The target compound’s synthesis likely parallels ’s carboxamide coupling, utilizing EDCI/HOBt for efficient activation .
Physicochemical and Pharmacological Properties
Key Observations :
- The dihydrochloride salt in demonstrates enhanced water solubility compared to the neutral target compound, highlighting formulation advantages for drug development .
- The absence of electron-withdrawing groups (e.g., Cl, CN) in the target compound may reduce binding specificity compared to analogs like 3a or TT00 .
Biological Activity
N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide, with the molecular formula and CAS number 62400-44-6, is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N4O |
| Molecular Weight | 304.40 g/mol |
| CAS Number | 62400-44-6 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may function as a modulator of specific signaling pathways involved in cell proliferation and apoptosis.
- Histone Deacetylase Inhibition : Similar to other triazole derivatives, it may exhibit histone deacetylase (HDAC) inhibitory activity, leading to altered gene expression profiles associated with cancer progression and cellular differentiation .
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. This activity could be linked to its ability to disrupt cellular processes in microorganisms .
- Anti-inflammatory Effects : There is emerging evidence that this compound may exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress markers in various cell types .
Anticancer Activity
A study conducted on the effects of this compound in vitro demonstrated significant cytotoxicity against several cancer cell lines. The compound was shown to induce apoptosis through caspase activation and increased mitochondrial permeability .
Antimicrobial Studies
Research has indicated that this compound exhibits selective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness comparable to standard antibiotics .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds was performed:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| N-Methyl-5-phenyl-1H-1,2,4-triazol-3-amine | HDAC Inhibition | Anticancer |
| Panobinostat | HDAC Inhibition | Anticancer |
| Other Triazole Derivatives | Various (antimicrobial, anticancer) | Variable |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing triazole precursors like 1-methyl-5-phenyl-1H-1,2,4-triazol-3-amine?
- Methodological Answer : Triazole cores are typically synthesized via cyclocondensation of thiosemicarbazides or via 1,3-dipolar cycloaddition reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to form 1,2,3-triazoles, though 1,2,4-triazoles often require alternative methods, such as cyclization of acylthiosemicarbazides under acidic conditions . Optimization includes solvent selection (e.g., DMF or tert-butanol/water mixtures) and catalysts (e.g., Cu(OAc)₂ for azide-alkyne systems) .
Q. Which spectroscopic techniques are critical for characterizing N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide?
- Methodological Answer :
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1670 cm⁻¹, triazole C-N at ~1300 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.2–8.3 ppm) and carbon backbone .
- Mass Spectrometry : Validates molecular weight (e.g., HRMS for exact mass matching) .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding interactions (e.g., monoclinic P21/n space group for triazole derivatives) .
Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Liver (HepG2) and kidney (HEK-293) cell lines are used to assess cytotoxicity via MTT assays. Rodent models (e.g., Rattus norvegicus) can evaluate acute toxicity (LD₅₀) and organ-specific effects (e.g., ALT/AST for liver damage, creatinine for kidney function) . Dose-response studies should include four serial dilutions to calculate LD₅₀ values .
Advanced Research Questions
Q. How do computational methods like DFT/B3LYP aid in understanding electronic properties and reactivity?
- Methodological Answer : DFT/B3LYP/6-311G(d) calculations predict:
- Geometric Parameters : Bond lengths/angles (e.g., triazole ring C-N ≈ 1.32 Å, matching X-ray data within ±0.02 Å) .
- Frontier Orbitals : HOMO-LUMO gaps (e.g., ~4.39 eV) indicate charge-transfer potential .
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites for reaction design .
Q. What challenges arise in crystallographic refinement of triazole derivatives, and how can SHELX software address them?
- Methodological Answer :
- Challenges : Weak intermolecular interactions (e.g., C-H⋯N hydrogen bonds) complicate electron density mapping. Twinning or disorder in flexible heptanamide chains may reduce data quality .
- Solutions : SHELXL refines anisotropic displacement parameters and restraints for bond distances/angles. For macromolecular interfaces, SHELXPRO integrates solvent masking and TLS parameterization . High-resolution data (≤1.0 Å) improves refinement accuracy .
Q. How can structural modifications optimize bioactivity while minimizing toxicity?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance electrophilicity and ligand-receptor binding. Bulky groups (e.g., cycloheptyl) may improve selectivity but reduce solubility .
- Chain Length : Heptanamide’s hydrophobicity increases membrane permeability but may elevate hepatotoxicity. Shorter chains (e.g., acetamide) reduce logP but lower efficacy .
- In Silico Screening : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like GABA receptors or cytochrome P450 enzymes .
Q. How to resolve contradictions between theoretical (DFT) and experimental spectroscopic data?
- Methodological Answer :
- Vibrational Frequencies : Scaling factors (0.96–0.98) adjust DFT-calculated IR frequencies to match experimental values .
- Solvent Corrections : PCM (Polarizable Continuum Model) simulations account for solvent-induced shifts in NMR/UV-Vis spectra .
- Crystal Effects : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-stacking) that DFT may overlook .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
